Cas no 80-71-7 (2-Hydroxy-3-methylcyclopent-2-enone)

2-Hydroxy-3-methylcyclopent-2-enone structure
80-71-7 structure
Nome do Produto:2-Hydroxy-3-methylcyclopent-2-enone
N.o CAS:80-71-7
MF:C6H8O2
MW:112.126522064209
MDL:MFCD00013747
CID:34226
PubChem ID:6660

2-Hydroxy-3-methylcyclopent-2-enone Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Hydroxy-3-methylcyclopent-2-enone
    • RARECHEM AQ C5 0001
    • FEMA 2700
    • CYCLOTENE
    • METHYL CYCLOPENTENOLONE
    • 3-METHYL-2-HYDROXY-2-CYCLOPENTENONE
    • 3-METHYL-2-CYCLOPENTENON-2-OL
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTENE-1-ONE
    • 2-Hydroxy-3-methyl-2-cyclopentenone
    • 2-Hydroxy-3-methyl-cyclopent-2-enone
    • 3-Methyl-2-cyclopenten-2-ol-1-one
    • MCP
    • 3-Methyl-1,2-cyclopentanedione
    • Corylon
    • Corylone
    • Maple lactone
    • Cycloten
    • 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
    • 2-hydroxy-3-methylcyclopent-2-en-1-one
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE
    • Cyclotene (ordorant)
    • 2-Hydroxy-1-methylcyclopenten-3-one
    • 3-Methylcyclopent-2-en-2-ol-1-one
    • 3-Methyl
    • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (ACI)
    • 2-Hydroxy-1-methyl-1-cyclopentene-3-one
    • 3-Methyl-2-hydroxy-2-cyclopenten-1-one
    • Cyclotene (odorant)
    • NSC 133445
    • NSC 84226
    • MDL: MFCD00013747
    • Inchi: 1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
    • Chave InChI: CFAKWWQIUFSQFU-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)=C1O

Propriedades Computadas

  • Massa Exacta: 112.05200
  • Massa monoisotópica: 112.052
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 156
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 0.3
  • Contagem de Tautomeros: 16
  • Superfície polar topológica: 37.3

Propriedades Experimentais

  • Cor/Forma: White crystals
  • Densidade: 1.0795 (rough estimate)
  • Ponto de Fusão: 104.0 to 108.0 deg-C
  • Ponto de ebulição: 245.2°C at 760 mmHg
  • Ponto de Flash: 100.7 °C
  • Índice de Refracção: 1.4532 (estimate)
  • PSA: 37.30000
  • LogP: 1.18130
  • FEMA: 2700 | METHYLCYCLOPENTENOLONE

2-Hydroxy-3-methylcyclopent-2-enone Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P264-P270-P301+P312+P330-P501
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38-43
  • Instrução de Segurança: 26-36/37-24/25-22
  • RTECS:GY7298000
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Sealed in dry,2-8°C

2-Hydroxy-3-methylcyclopent-2-enone Dados aduaneiros

  • CÓDIGO SH:29144090
  • Dados aduaneiros:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Hydroxy-3-methylcyclopent-2-enone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050682-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
500g
¥550 2024-05-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725759451-5g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
5g
¥ 45.1 2024-07-19
Enamine
EN300-113773-10.0g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
10.0g
$51.0 2023-02-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
80133-100MG
80-71-7
100MG
¥2460.69 2023-01-15
Enamine
EN300-20026-0.5g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
0.5g
$21.0 2023-02-14
Enamine
EN300-20026-0.25g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
0.25g
$19.0 2023-02-14
Enamine
EN300-113773-2.5g
2-hydroxy-3-methylcyclopent-2-en-1-one
80-71-7 93%
2.5g
$27.0 2023-10-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W270015-100G-K
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 anhydrous, natural, 97%, FG
100G
1074.1 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013850-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98%
500g
¥409 2024-05-21
TRC
H251040-1000mg
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
1g
$52.00 2023-05-18

2-Hydroxy-3-methylcyclopent-2-enone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone from isoprene
Ho, Tse Lok; et al, Synthetic Communications, 1983, 13(8), 685-90

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Aluminum calcium oxide Solvents: Water ;  6 h, 1 atm, reflux; pH 7
Referência
Conversion of HMF to methyl cyclopentenolone using Pd/Nb2O5 and Ca-Al catalysts via a two-step procedure
Duan, Ying; et al, Green Chemistry, 2017, 19(21), 5103-5113

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Convenient and easy access to 2-hydroxycyclopent-2-enones from acylcyanohydrins
Pantin, Mathilde; et al, Tetrahedron, 2019, 75(33), 4657-4662

Synthetic Routes 4

Condições de reacção
Referência
Easy synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Shono, Tatsuya; et al, Journal of the Chemical Society, 1977, (20), 712-13

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Referência
Conversion of α,β-epoxyketones to diosphenols using 6-methyl-2-pyridone anion as an hydroxide equivalent
Ponaras, A. A.; et al, Tetrahedron Letters, 2000, 41(47), 9031-9035

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Sulfuric acid, monododecyl ester, scandium(3+) salt (3:1) Solvents: Water ;  24 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Referência
Nazarov-type reactions in water
Kokubo, Masaya; et al, Chemistry - An Asian Journal, 2009, 4(4), 526-528

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
1.4 Reagents: Nitromethane ,  Lithium perchlorate
1.5 Solvents: Dichloromethane
Referência
Highly chemo- and regioselective rearrangement of α,β-epoxy ketones to 1,3-dicarbonyl compounds in 5 mol dm-3 lithium perchlorate-diethyl ether medium
Sankararaman, S.; et al, Journal of the Chemical Society, 1999, (21), 3173-3175

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Lithium hydroxide Catalysts: Platinum (carbon-supported) Solvents: Acetonitrile ,  Water ;  5 h, 60 °C
Referência
Heterogeneous platinum catalytic aerobic oxidation of cyclopentane-1,2-diols to cyclopentane-1,2-diones
Reile, Indrek; et al, Tetrahedron, 2014, 70(22), 3608-3613

Synthetic Routes 9

Condições de reacção
Referência
Synthesis of cyclic α-diones, a class of natural flavor compounds
Wild, Hannes; et al, Chimia, 1992, 46(10), 399-402

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 -78 °C
Referência
Catalytic epoxide oxidation: a novel access to flavouring and odorant α-diketones
Antoniotti, Sylvain; et al, Flavour and Fragrance Journal, 2004, 19(5), 373-381

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  5 min, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Referência
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Diethyl ether
Referência
A new synthesis of 3-methylcyclopent-2-en-2-ol-1-one
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1967, 32(2), 339-41

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → 100 °C; 4 h, 98 - 100 °C; 100 °C → 50 °C; 50 °C → 0 °C; 0.5 h, 0 °C
Referência
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Li, Yunxia; et al, Xiangliao Xiangjing Huazhuangpin, 2008, (4), 9-11

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Silica
Referência
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone from methyl acrylate
Cookson, Richard C.; et al, Journal of the Chemical Society, 1979, (10), 2447-8

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ;  2 h, 10 bar, 120 °C; 120 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referência
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Phosphoric acid Solvents: Water ;  10 h, 100 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Referência
Synthesis of perfumery compound 3-methyl-2-hydroxycyclopent-2-en-1-one
Yan, Feng; et al, Shenyang Huagong Xueyuan Xuebao, 2005, 19(1), 1-4

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Tetrahydrofuran ;  70 °C; 2 min, 70 °C
Referência
Practical preparation of diosphenols by ring opening of α,β-epoxyketones catalyzed by silica gel supported acids
Zhu, Rui; et al, Synlett, 2007, (14), 2267-2271

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Sodium Solvents: Toluene
Referência
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one from linalyl acetate
dos Santos, Maria Lucilia; et al, Organic Preparations and Procedures International, 1993, 25(3), 341-4

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Zinc Solvents: Acetic acid
Referência
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one. III
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1973, 38(3), 551-4

Synthetic Routes 20

Condições de reacção
1.1 Catalysts: Chlorotrimethylsilane Solvents: Toluene ,  Ethyl acetate ,  Water
Referência
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone, corylone, from 2-ketoglutaric acid
Dos Santos, Maria Lucilia; et al, Synthetic Communications, 1991, 21(17), 1783-8

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Referência
New synthesis of 3-alkyl-2-cyclopenten-2-ol-1-ones
Leir, Charles M., Journal of Organic Chemistry, 1970, 35(10), 3203-5

2-Hydroxy-3-methylcyclopent-2-enone Raw materials

2-Hydroxy-3-methylcyclopent-2-enone Preparation Products

2-Hydroxy-3-methylcyclopent-2-enone Literatura Relacionada

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